Siomycin - 12656-09-6

Siomycin

Catalog Number: EVT-399103
CAS Number: 12656-09-6
Molecular Formula: C71H81N19O18S5
Molecular Weight: 1648.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Siomycin A is a thiopeptide antibiotic primarily isolated from the fermentation products of Streptomyces sioyaensis [, , , , , ]. It belongs to the thiostrepton family of antibiotics, sharing structural similarities and mechanism of action with thiostrepton [, , ]. Siomycin A has gained significant attention in scientific research due to its potential anticancer properties and its ability to inhibit the oncogenic transcription factor Forkhead box M1 (FOXM1) [, , , ].

Synthesis Analysis

Siomycin A primarily acts by inhibiting bacterial protein synthesis [, ]. It interacts with the 50S ribosomal subunit and hinders the binding of elongation factor G (EF-G), thus interfering with the translocation step of protein synthesis []. Interestingly, siomycin A also inhibits the binding of aminoacyl-tRNA to the ribosome, except for the initiator fMet-tRNA, which is required for initiation complex formation []. This selective inhibition of aminoacyl-tRNA binding distinguishes siomycin A from other antibiotics with similar modes of action, such as tetracycline, sparsomycin, and streptogramin A [].

Inhibition of FOXM1

In addition to its antibacterial activity, siomycin A has been identified as a potent inhibitor of the oncogenic transcription factor FOXM1 [, , , ]. FOXM1 plays a critical role in cell cycle progression, DNA replication, and DNA damage repair, and its overexpression is frequently observed in various human cancers [, , ].

  • Direct Binding to FOXM1: Siomycin A has been shown to directly bind to the forkhead DNA binding domain of FOXM1, preventing its interaction with target genes and thereby reducing its transcriptional activity [, ].
  • Proteasome Inhibition: Siomycin A also acts as a proteasome inhibitor, leading to the stabilization of a negative regulator of FOXM1 (NRFM) [, , ]. This NRFM subsequently inhibits FOXM1 transcriptional activity, contributing to the overall suppression of FOXM1 by siomycin A.
Molecular Structure Analysis

Siomycin A is a complex, highly modified macrocyclic peptide antibiotic []. Its structure consists of a central pyridine/tetrahydropyridine/dehydropiperidine ring with three thiazole substituents at positions 2, 3, and 6. A distinguishing feature of siomycin A is its quinaldic acid macrocycle, referred to as ring B, which is connected to the thiazole ring at position 2 []. This quinaldic acid moiety differentiates Siomycin A from other thiazole antibiotics like berninamycin, micrococcin, thiocillin, and YM-266183 and is believed to be crucial for its proteasome inhibitory activity [].

The structure of siomycin A has been elucidated through a combination of chemical degradation studies, X-ray crystallography, and Nuclear Magnetic Resonance (NMR) spectroscopy [, , , ]. Two-dimensional NMR techniques like proton-carbon-13 chemical shift correlation have been particularly valuable for assigning proton and carbon-13 chemical shifts for directly bonded CH groups in the molecule []. Detailed analyses of 1H and 13C NMR spectra have provided insights into the stereostructure and conformation of siomycin A in solution [].

Physical and Chemical Properties Analysis

Siomycin A is a sulfur-containing peptide antibiotic with limited solubility in water []. It is composed of one major component (A) and two minor components (B and C) []. Siomycin B is formed from siomycin A during storage, while siomycin C is a naturally occurring product of Streptomyces sioyaensis []. The physicochemical properties of the three components are similar.

  • Ultraviolet (UV) Absorption: Siomycin A and its derivatives exhibit strong UV absorption, which is utilized for their detection and purification during fermentation and extraction processes [].
  • Melting Point: The melting point of purified siomycin A is reported to be around 255-257°C [].
Applications

Anticancer Activity

Siomycin A exhibits potent anticancer activity against various human cancer cell lines, including lung adenocarcinoma, ovarian cancer, melanoma, medulloblastoma, and gastroenteropancreatic neuroendocrine tumors [, , , , , , ]. Siomycin A induces apoptosis, inhibits proliferation, and reduces the invasiveness of cancer cells. Its anticancer effects are largely attributed to its ability to suppress FOXM1 expression and activity. In preclinical studies, siomycin A has shown promising results in inhibiting tumor growth and prolonging survival in mouse models of brain tumors [].

Synergistic Effects with Chemotherapy

Siomycin A has shown synergistic effects with other chemotherapeutic agents in vitro. Combination treatment with siomycin A and cisplatin, a commonly used chemotherapy drug, enhances the cytotoxic effects on ovarian cancer cells []. Similarly, the combination of siomycin A and temozolomide, a standard chemotherapy for glioblastoma multiforme, improves the therapeutic efficacy in mice harboring glioma stem cell-derived intracranial tumors [].

Immunosuppressive Activity

Siomycin A also exhibits immunosuppressive properties, inhibiting both T-cell proliferation and B-cell antibody production []. This immunosuppressive effect is distinct from that of FK506, a well-known immunosuppressant that primarily targets T-cells []. Siomycin A has demonstrated efficacy in murine models of antibody-mediated diseases, suggesting its potential therapeutic application in autoimmune disorders.

Future Directions

Optimization of Siomycin A Derivatives

Further research on siomycin A derivatives, particularly those with enhanced water solubility, could lead to improved pharmacokinetic properties and facilitate their clinical application [].

Properties

CAS Number

12656-09-6

Product Name

Siomycin

IUPAC Name

N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-2-[18-(2,3-dihydroxybutan-2-yl)-11-ethylidene-59-hydroxy-8,31-bis(1-hydroxyethyl)-26,46-dimethyl-40,43-dimethylidene-6,9,16,23,28,38,41,44,47-nonaoxo-37-propan-2-yl-27-oxa-3,13,20,56-tetrathia-7,10,17,24,36,39,42,45,48,52,58,61,62,63,64-pentadecazanonacyclo[23.23.9.329,35.12,5.112,15.119,22.154,57.01,53.032,60]tetrahexaconta-2(64),4,12(63),19(62),21,29(61),30,32(60),33,51,54,57-dodecaen-51-yl]-1,3-thiazole-4-carboxamide

Molecular Formula

C71H81N19O18S5

Molecular Weight

1648.9 g/mol

InChI

InChI=1S/C71H81N19O18S5/c1-14-37-64-83-44(22-109-64)61(103)89-52(70(13,107)34(12)93)67-85-43(23-112-67)59(101)88-48-33(11)108-68(106)40-19-36(31(9)91)35-15-16-38(50(94)49(35)79-40)78-46(25(2)3)62(104)77-29(7)56(98)74-27(5)55(97)75-30(8)57(99)90-71(69-86-45(24-113-69)60(102)87-47(32(10)92)63(105)81-37)18-17-39(80-51(71)41-20-111-66(48)82-41)65-84-42(21-110-65)58(100)76-28(6)54(96)73-26(4)53(72)95/h14-16,19-21,23-25,30-34,38,44,46-48,50-52,78,91-94,107H,4-7,17-18,22H2,1-3,8-13H3,(H2,72,95)(H,73,96)(H,74,98)(H,75,97)(H,76,100)(H,77,104)(H,81,105)(H,87,102)(H,88,101)(H,89,103)(H,90,99)

InChI Key

AKFVOKPQHFBYCA-OFENGFFDSA-N

SMILES

CC=C1C2=NC(CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC4C(OC(=O)C5=NC6=C(C=CC(C6O)NC(C(=O)NC(=C)C(=O)NC(=C)C(=O)NC(C(=O)NC7(CCC(=NC7C8=CSC4=N8)C9=NC(=CS9)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C2=NC(=CS2)C(=O)NC(C(=O)N1)C(C)O)C)C(C)C)C(=C5)C(C)O)C)C(C)(C(C)O)O

Synonyms

1-valine-2-(2,3-didehydroalanine)thiostrepton
siomycin A

Canonical SMILES

CC=C1C2=NC(CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC4C(OC(=O)C5=NC6=C(C=CC(C6O)NC(C(=O)NC(=C)C(=O)NC(=C)C(=O)NC(C(=O)NC7(CCC(=NC7C8=CSC4=N8)C9=NC(=CS9)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C2=NC(=CS2)C(=O)NC(C(=O)N1)C(C)O)C)C(C)C)C(=C5)C(C)O)C)C(C)(C(C)O)O

Isomeric SMILES

C/C=C\1/C2=NC(CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC4C(OC(=O)C5=NC6=C(C=CC(C6O)NC(C(=O)NC(=C)C(=O)NC(=C)C(=O)NC(C(=O)NC7(CCC(=NC7C8=CSC4=N8)C9=NC(=CS9)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C2=NC(=CS2)C(=O)NC(C(=O)N1)C(C)O)C)C(C)C)C(=C5)C(C)O)C)C(C)(C(C)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.